molecular formula C14H16ClNOS B11120555 3-chloro-N,N-diethyl-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N,N-diethyl-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11120555
M. Wt: 281.8 g/mol
InChI Key: STPJZKBJJLDEJH-UHFFFAOYSA-N
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Description

3-Chloro-N,N-diethyl-6-methyl-1-benzothiophene-2-carboxamide: is a chemical compound with the following structural formula:

C14H16ClNOS\text{C}_{14}\text{H}_{16}\text{ClNOS} C14​H16​ClNOS

It belongs to the class of benzothiophene derivatives and contains a chlorine atom, two ethyl groups, and a carboxamide functional group. This compound has interesting properties and applications across various fields.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-chloro-6-methylbenzothiophene with diethylamine followed by carboxylation. The detailed reaction conditions and reagents can be found in the literature .

Industrial Production:

While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Can be reduced to the corresponding thiol or tetrahydrobenzothiophene.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Diethylamine: Used in the initial synthesis.

    Carboxylation Reagents: For introducing the carboxamide group.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Major Products:

The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction leads to thiol derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure.

    Biological Studies: Used as a probe to explore biological pathways.

    Materials Science: May serve as a building block for functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are related benzothiophene derivatives, the specific uniqueness of 3-chloro-N,N-diethyl-6-methyl-1-benzothiophene-2-carboxamide requires further exploration.

Similar Compounds:

    3-Chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide: (CAS: 105577-05-7)

    3-Chloro-N-(3-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methyl-1-benzothiophene-2-carboxamide: (CAS: 608121-55-7)

Properties

Molecular Formula

C14H16ClNOS

Molecular Weight

281.8 g/mol

IUPAC Name

3-chloro-N,N-diethyl-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H16ClNOS/c1-4-16(5-2)14(17)13-12(15)10-7-6-9(3)8-11(10)18-13/h6-8H,4-5H2,1-3H3

InChI Key

STPJZKBJJLDEJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl

Origin of Product

United States

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